4-Methylisoquinolin-8-ol
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Overview
Description
4-Methylisoquinolin-8-ol is a heterocyclic aromatic compound belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinolin-8-ol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst, such as palladium or copper .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed coupling reactions followed by cyclization steps are commonly used . These methods are designed to be efficient and environmentally friendly, minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives .
Scientific Research Applications
4-Methylisoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylisoquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to biological effects such as antimicrobial activity or cytotoxicity against cancer cells . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
4-Methylisoquinolin-8-ol can be compared with other isoquinoline derivatives, such as:
Quinolin-8-ol: Known for its chelating properties and use in metal ion detection.
6-Methoxy-3-methylisoquinolin-8-ol: Studied for its antiviral activities.
7-Methoxy-2-methylisoquinolin-8-ol: Explored for its potential as an antifungal agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-methylisoquinolin-8-ol |
InChI |
InChI=1S/C10H9NO/c1-7-5-11-6-9-8(7)3-2-4-10(9)12/h2-6,12H,1H3 |
InChI Key |
UURHVOYTXBFTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=CC=C2O |
Origin of Product |
United States |
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